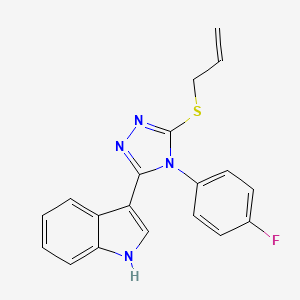

3-(5-(allylthio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)-1H-indole

Description

3-(5-(Allylthio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)-1H-indole is a heterocyclic compound featuring a 1,2,4-triazole core linked to an indole moiety. Key structural elements include:

- 1,2,4-Triazole ring: Substituted at position 3 with an allylthio group (-S-CH₂-CH=CH₂) and at position 4 with a 4-fluorophenyl group.

- Indole moiety: Attached to the triazole ring via position 2.

Properties

IUPAC Name |

3-[4-(4-fluorophenyl)-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl]-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FN4S/c1-2-11-25-19-23-22-18(24(19)14-9-7-13(20)8-10-14)16-12-21-17-6-4-3-5-15(16)17/h2-10,12,21H,1,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSTIAQTUANBDBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSC1=NN=C(N1C2=CC=C(C=C2)F)C3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FN4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Hydrazine Derivatives

The most widely reported approach involves cyclizing hydrazine-carbothioamide intermediates. For example, 4-fluorophenylhydrazine reacts with carbon disulfide (CS₂) in alkaline conditions to form a thiocarbazate intermediate. Subsequent treatment with hydrazine hydrate induces cyclization, yielding 4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol. This intermediate is critical for introducing the allylthio group.

Reaction Conditions

Alkylation for Allylthio Group Introduction

The thiol group at position 3 of the triazole undergoes S-alkylation with allyl bromide. Cesium carbonate (Cs₂CO₃) is preferred as a base due to its mild nucleophilicity and efficacy in polar aprotic solvents like dimethylformamide (DMF).

Optimized Protocol

- Molar Ratio : 1:1.2 (triazole thiol : allyl bromide)

- Base : Cs₂CO₃ (2 equiv)

- Solvent : DMF, 25°C, 4 hours

- Yield : 85–90%

Integration of the Indole Moiety

Coupling the triazole scaffold to the indole ring necessitates functional group compatibility. Two strategies are prominent:

Friedel-Crafts Alkylation

Indole undergoes electrophilic substitution at the 3-position when reacted with a triazole-bearing alkyl halide. Aluminum chloride (AlCl₃) catalyzes this reaction in dichloromethane (DCM).

Key Parameters

Suzuki-Miyaura Cross-Coupling

For higher regioselectivity, palladium-catalyzed coupling links a boronic ester-functionalized indole to a halogenated triazole. This method avoids competing side reactions observed in Friedel-Crafts approaches.

Representative Conditions

- Catalyst : Pd(PPh₃)₄ (5 mol%)

- Ligand : XPhos (10 mol%)

- Base : K₂CO₃

- Solvent : Toluene/water (3:1), 100°C, 24 hours

- Yield : 75–80%

Comparative Analysis of Synthetic Pathways

The table below evaluates the efficiency of triazole-indole coupling methods:

| Method | Catalyst/Base | Temperature | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Friedel-Crafts Alkylation | AlCl₃ | 0°C → RT | 12 | 60–65 | 90 |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄/XPhos | 100°C | 24 | 75–80 | 95 |

Suzuki-Miyaura coupling offers superior yields and purity but requires stringent anhydrous conditions.

Purification and Characterization

Chromatographic Techniques

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or peracids under mild conditions.

Reduction: Hydride donors such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution with reagents like sodium azide or thiolates.

Major Products: The oxidation of 3-(5-(allylthio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)-1H-indole can produce sulfoxides or sulfones, depending on the extent of oxidation. Reduction reactions typically yield reduced indole derivatives, while substitution reactions can lead to a variety of functionalized products, enhancing its chemical diversity.

Scientific Research Applications

Chemistry: In chemistry, this compound is utilized as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology: Biologically, 3-(5-(allylthio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)-1H-indole is investigated for its potential as an enzyme inhibitor, particularly targeting pathways involved in diseases like cancer and fungal infections.

Medicine: In medicine, this compound shows promise as a therapeutic agent. Preliminary studies suggest it may have anti-inflammatory, antifungal, and anticancer properties. Researchers are exploring its efficacy and safety in various preclinical models.

Industry: Industrially, this compound can serve as a precursor for the synthesis of advanced materials, such as polymer additives or specialty chemicals used in pharmaceuticals and agrochemicals.

Mechanism of Action

Mechanism: The mechanism of action of 3-(5-(allylthio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)-1H-indole involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or interacting with key amino acid residues, leading to a blockade of the enzyme's function.

Molecular Targets and Pathways: Molecular targets include kinases, proteases, and other enzymes critical for cellular processes. By disrupting these pathways, the compound can induce cell cycle arrest, apoptosis, or other cellular responses, depending on the biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The following table compares the target compound with analogs from the evidence, focusing on substituent variations and their impact on properties like melting point (m.p.), yield, and structural conformation:

Key Observations :

- Fluorophenyl Position : The target compound’s 4-fluorophenyl group likely improves planarity and π-π interactions compared to ortho-fluorinated analogs (e.g., compound in ), which exhibit reduced symmetry and altered molecular packing .

Structural Characterization Methods

- NMR Spectroscopy : Used extensively to confirm substituent positions and coupling constants (e.g., indole NH protons at δ 10–12 ppm in ).

- X-Ray Crystallography : Revealed isostructural relationships in fluorophenyl derivatives (e.g., ), highlighting the role of halogen placement in molecular packing and planarity.

Biological Activity

The compound 3-(5-(allylthio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)-1H-indole is a novel derivative of the indole and 1,2,4-triazole classes, which have garnered attention due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer properties, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The molecular structure of the compound features an indole core linked to a triazole ring with an allylthio and a 4-fluorophenyl substituent. The presence of these functional groups is hypothesized to influence its reactivity and biological activity significantly.

Molecular Formula

- C : 16

- H : 15

- F : 1

- N : 4

- S : 1

Antimicrobial Activity

Recent studies have highlighted the potential antimicrobial properties of compounds containing the triazole moiety. The introduction of the allylthio group is believed to enhance the lipophilicity and membrane permeability of these compounds, improving their interaction with microbial targets.

- Mechanism of Action : The triazole ring is known to inhibit fungal cytochrome P450 enzymes, which are crucial for ergosterol synthesis in fungi. This inhibition disrupts cell membrane integrity, leading to cell death.

- Case Study : A related study synthesized various indole-triazole conjugates and evaluated their antimicrobial efficacy. Compounds demonstrated varying degrees of activity against Gram-negative bacteria such as E. coli and K. pneumoniae, with inhibition zones ranging from 11 mm to 15 mm and MIC values around 250 µg/mL against certain strains .

| Compound Name | Antibacterial Activity | Antifungal Activity | MIC (µg/mL) |

|---|---|---|---|

| Indole-Triazole Conjugate A | Moderate | Potent against C. tropicalis | 2 |

| Indole-Triazole Conjugate B | Good against Gram-negative | Moderate | 250 |

Anticancer Activity

The anticancer potential of the compound is another area of interest. Triazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines.

- Mechanism of Action : The anticancer activity may be attributed to the ability of the compound to induce apoptosis in cancer cells through various pathways, including cell cycle arrest and modulation of signaling pathways involved in cell proliferation.

- Case Study : Research has shown that similar compounds with triazole and indole functionalities exhibit significant cytotoxicity against cancer cell lines like MCF-7 (breast cancer) and A549 (lung cancer). For instance, a study reported that certain triazole derivatives achieved IC50 values as low as 0.37 µM against HeLa cells .

| Cell Line | IC50 (µM) | Compound Type |

|---|---|---|

| MCF-7 | 0.73 | Triazole-Indole Derivative |

| HeLa | 0.37 | Triazole-Indole Derivative |

| A549 | >7.91 | Sorafenib (reference compound) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.